5-(5-Fluoro-2-methylphenyl)-3-trifluoromethylphenol
Description
5-(5-Fluoro-2-methylphenyl)-3-trifluoromethylphenol is an aromatic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a phenol ring
Properties
IUPAC Name |
3-(5-fluoro-2-methylphenyl)-5-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O/c1-8-2-3-11(15)7-13(8)9-4-10(14(16,17)18)6-12(19)5-9/h2-7,19H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCOTFROTZLFNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686558 | |
| Record name | 5'-Fluoro-2'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261978-11-3 | |
| Record name | [1,1′-Biphenyl]-3-ol, 5′-fluoro-2′-methyl-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261978-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5'-Fluoro-2'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Fluoro-2-methylphenyl)-3-trifluoromethylphenol typically involves multi-step organic reactions. One common method includes the following steps:
Halogenation: Introduction of fluorine atoms into the aromatic ring through electrophilic aromatic substitution.
Methylation: Addition of a methyl group to the aromatic ring using reagents such as methyl iodide in the presence of a base.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-(5-Fluoro-2-methylphenyl)-3-trifluoromethylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-(5-Fluoro-2-methylphenyl)-3-trifluoromethylphenol is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for studying the effects of fluorine and trifluoromethyl groups on chemical reactivity and stability.
Biology
In biological research, this compound can be used to study enzyme interactions and the effects of fluorinated compounds on biological systems. Its structural features make it a useful probe for investigating the binding sites of enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due
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